

Structural Analysis of 2-Fluoropropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoropropan-1-ol**

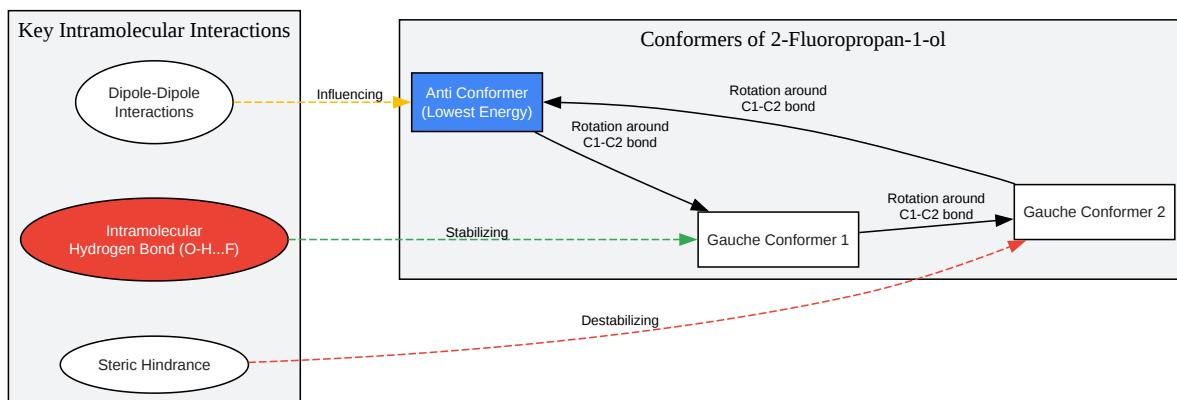
Cat. No.: **B3041831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropan-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its conformation, lipophilicity, and metabolic stability. A thorough understanding of the three-dimensional structure of **2-Fluoropropan-1-ol** is therefore crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the structural analysis of **2-Fluoropropan-1-ol**, integrating computational data and spectroscopic principles. Due to the limited availability of specific experimental spectra in the public domain, this guide utilizes computed data and information from analogous compounds to provide a robust analytical framework.


Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoropropan-1-ol** is presented in Table 1. These values, primarily sourced from computational models, offer a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C ₃ H ₇ FO	PubChem[1][2]
Molecular Weight	78.09 g/mol	PubChem[1][2]
XLogP3	0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Conformational Analysis

The structural landscape of **2-Fluoropropan-1-ol** is defined by the rotation around its C-C and C-O single bonds, leading to various conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.

[Click to download full resolution via product page](#)

Conformational landscape of 2-Fluoropropan-1-ol.

Computational studies on similar small fluorinated alcohols suggest that conformers allowing for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can be significantly stabilized. The diagram above illustrates the relationship between the different conformers and the key intramolecular forces at play.

Spectroscopic Analysis

Spectroscopic techniques are paramount in elucidating the precise structure of **2-Fluoropropan-1-ol**. While complete experimental spectra for this specific molecule are not readily available in public databases, this section outlines the expected spectral features based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl (CH_3), methine (CHF), methylene (CH_2OH), and hydroxyl (OH) protons. The chemical shifts and coupling patterns will be influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Key Coupling Constants (Hz)
CH_3	~1.2-1.4	Doublet of doublets	^3JHH , ^4JHF
CHF	~4.5-5.0	Multiplet	^2JHF , ^3JHH
CH_2OH	~3.6-3.8	Multiplet	^2JHH , ^3JHH , ^3JHF
OH	Variable	Singlet or multiplet	May show coupling to CH_2 protons

¹³C NMR Spectroscopy

The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF).

Carbon	Expected Chemical Shift (ppm)	Expected ^1JCF (Hz)
CH_3	~15-20	~5-10 (^2JCF)
CHF	~85-95	~160-180
CH_2OH	~65-75	~15-25 (^2JCF)

A ^{19}F NMR spectrum is available on SpectraBase, which can provide valuable information about the fluorine environment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key expected absorption bands are detailed in Table 4.

Wavenumber (cm $^{-1}$)	Vibrational Mode	Expected Intensity
3200-3600	O-H stretch (hydrogen-bonded)	Strong, Broad
2850-3000	C-H stretch (aliphatic)	Medium to Strong
1000-1200	C-F stretch	Strong
1000-1100	C-O stretch	Strong

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-Fluoropropan-1-ol**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or acetone- d_6) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 s.
- Acquisition Time: 2-4 s.

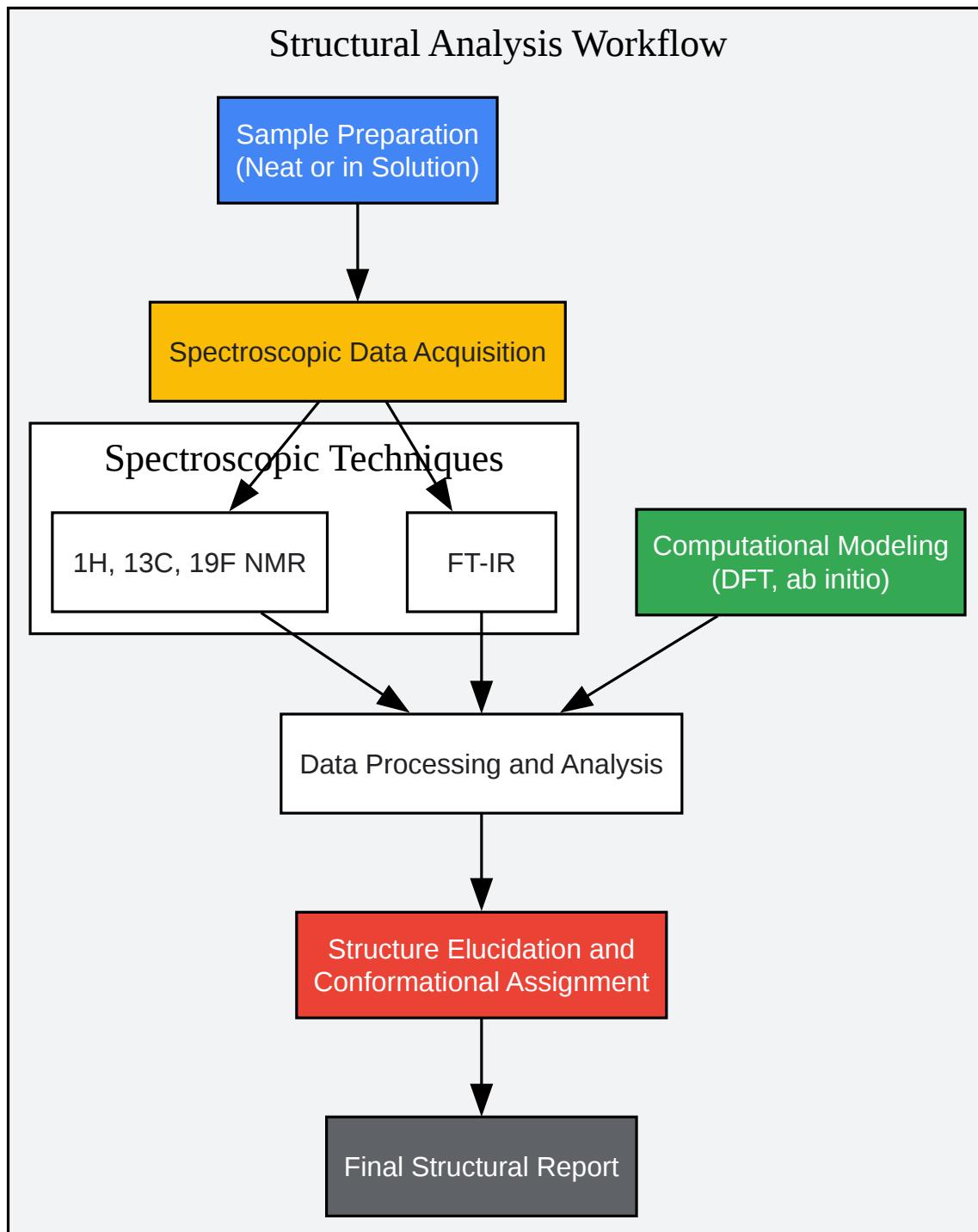
Data Acquisition (^{13}C NMR):

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 0-100 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **2-Fluoropropan-1-ol** onto the surface of a salt plate (e.g., NaCl or KBr).


- Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

- Instrument: Fourier Transform Infrared Spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.

Structural Analysis Workflow

The logical flow for a comprehensive structural analysis of **2-Fluoropropan-1-ol** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Workflow for the structural analysis of **2-Fluoropropan-1-ol**.

Conclusion

This technical guide provides a detailed framework for the structural analysis of **2-Fluoropropan-1-ol**. By combining computational predictions with established spectroscopic principles, a comprehensive understanding of the molecule's three-dimensional structure and conformational preferences can be achieved. While this guide relies on computed data and analogies due to the scarcity of public experimental spectra, the outlined methodologies and expected spectral features provide a solid foundation for researchers and scientists working with this and similar fluorinated compounds. Further experimental work is encouraged to validate and refine the structural parameters presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Structural Analysis of 2-Fluoropropan-1-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3041831#2-fluoropropan-1-ol-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com